Taurolithocholic acid 3-sulfate

説明

Synthesis Analysis

The synthesis of Taurolithocholic acid 3-sulfate involves reacting lithocholic acid or glycolithocholic acid with sulfur trioxide-triethylamine complex in dimethylformamide for 0.5-1 hr . Taurolithocholic acid sulfate is obtained by conjugating lithocholic acid sulfate with taurine in dimethylformamide at 90°C for 0.5 hr .Molecular Structure Analysis

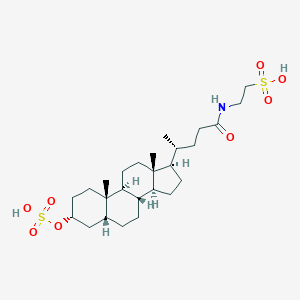

The molecular formula of Taurolithocholic acid 3-sulfate is C26H43NO8S2 . Its average mass is 563.767 Da and its monoisotopic mass is 563.258667 Da .Chemical Reactions Analysis

Taurolithocholic acid sulfate is obtained by conjugating lithocholic acid sulfate with taurine in dimethylformamide at 90°C for 0.5 hr . The one-pot synthesis of taurolithocholic acid sulfate starting from lithocholic acid is also described .Physical And Chemical Properties Analysis

The molecular formula of Taurolithocholic acid 3-sulfate is C26H43NO8S2 . Its average mass is 563.767 Da and its monoisotopic mass is 563.258667 Da .科学的研究の応用

Intestinal Transport

Taurolithocholic acid 3-sulfate demonstrates unique characteristics in intestinal transport. In studies involving animal models like guinea pigs, it was observed that the absorption of this compound is mainly through active transport and limited to the ileum. This contrasts with nonsulfated bile acids, which are reabsorbed from all sections of the small bowel, indicating a potential role for sulfation in limiting intestinal absorption and enhancing fecal elimination of potentially toxic bile salts (Low-Beer, Tyor, & Lack, 1969).

Impact on HIV-1 Replication

Taurolithocholic acid 3-sulfate, along with other cholic acid derivatives, has been found to inhibit the replication of human immunodeficiency virus type 1 (HIV-1) in vitro. These compounds protected cells against HIV-1-induced cytopathogenicity at specific concentrations, demonstrating potential anti-HIV-1 activity, which may be due to the presence of sulfate groups and the litho configuration in their structure (Baba et al., 1989).

Prevention of Sexually Transmitted Diseases

In the context of sexually transmitted diseases, taurolithocholic acid 3-sulfate has shown excellent activity against pathogens like Chlamydia trachomatis, herpes simplex virus, Neisseria gonorrhoeae, and HIV. It displayed lower cytotoxicity compared to other agents, suggesting its potential as a topical microbicidal agent (Herold et al., 1999).

Effects on Pancreatic Acinar Cells

Taurolithocholic acid 3-sulfate can induce calcium signaling in pancreatic acinar cells. This includes global calcium oscillations and localized calcium signals, which might contribute to cellular damage in conditions like acute pancreatitis. Such effects could provide insights into the role of bile acids in pancreatic diseases (Voronina et al., 2002).

Proteome Analysis in Pancreatic Acinar Cells

Proteome analysis of taurolithocholic acid 3-sulfate-treated pancreatic acinar cells revealed significant changes in protein expression. These proteins are involved in metabolic pathways, defensive mechanisms, intracellular calcium regulation, and cytoskeletal changes, providing valuable information for understanding the pathophysiology of acute pancreatitis (Li et al., 2012).

作用機序

Taurolithocholic acid 3-sulfate induces insulin resistance by a PKC-dependent suppression of insulin-induced IRβ phosphorylation and the PI 3-kinase/PKB path . This can in part be compensated by a decrease of mTOR activity, which may release insulin-sensitive components downstream of the insulin receptor from tonic inhibition .

Safety and Hazards

Generally, Taurolithocholic acid 3-sulfate does not irritate the skin . After eye contact, it is recommended to rinse the opened eye for several minutes under running water . If symptoms persist after swallowing, it is advised to consult a doctor . It may cause anemia, cough, CNS depression, drowsiness, headache, heart damage, lassitude (weakness, exhaustion), liver damage, narcosis, reproductive effects, teratogenic effects .

特性

IUPAC Name |

2-[[(4R)-4-[(3R,5R,8R,9S,10S,13R,14S,17R)-10,13-dimethyl-3-sulfooxy-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H45NO8S2/c1-17(4-9-24(28)27-14-15-36(29,30)31)21-7-8-22-20-6-5-18-16-19(35-37(32,33)34)10-12-25(18,2)23(20)11-13-26(21,22)3/h17-23H,4-16H2,1-3H3,(H,27,28)(H,29,30,31)(H,32,33,34)/t17-,18-,19-,20+,21-,22+,23+,25+,26-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSNPMXROZIQAQD-GBURMNQMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC(=O)NCCS(=O)(=O)O)C1CCC2C1(CCC3C2CCC4C3(CCC(C4)OS(=O)(=O)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCC(=O)NCCS(=O)(=O)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@H]4[C@@]3(CC[C@H](C4)OS(=O)(=O)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H45NO8S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00934710 | |

| Record name | N-(2-Sulfoethyl)-3-(sulfooxy)cholan-24-imidato | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00934710 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

563.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Taurolithocholic acid 3-sulfate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002580 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Product Name |

Taurolithocholic acid 3-sulfate | |

CAS RN |

15324-65-9 | |

| Record name | Taurolithocholic acid 3-sulfate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15324-65-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(2-Sulfoethyl)-3-(sulfooxy)cholan-24-imidato | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00934710 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Taurolithocholic acid 3-sulfate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002580 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。